3-bromobutyl(triphenyl)phosphanium;hydrobromide
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Overview
Description
3-bromobutyl(triphenyl)phosphanium;hydrobromide is an organic compound with the molecular formula C22H23Br2P. It is a phosphonium salt, which is a class of compounds containing a positively charged phosphorus atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromobutyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 1,3-dibromobutane. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The mixture is heated to a temperature range of 60-80°C and stirred for several hours. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-bromobutyl(triphenyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: The major products are phosphonium salts with different substituents.
Oxidation: The major product is triphenylphosphine oxide.
Reduction: The major product is triphenylphosphine.
Scientific Research Applications
3-bromobutyl(triphenyl)phosphanium;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: The compound is used in the study of biological membranes and as a probe for mitochondrial function.
Mechanism of Action
The mechanism of action of 3-bromobutyl(triphenyl)phosphanium;hydrobromide involves its interaction with nucleophiles and electrophiles. The positively charged phosphorus atom acts as an electrophile, attracting nucleophiles to form new bonds. This property makes it a valuable reagent in organic synthesis. Additionally, its ability to form stable complexes with various molecules allows it to be used in drug delivery and other applications .
Comparison with Similar Compounds
Similar Compounds
(3-bromopropyl)triphenylphosphonium bromide: Similar in structure but with a shorter carbon chain.
(4-bromobutyl)triphenylphosphonium bromide: Similar in structure but with a different positioning of the bromine atom.
Uniqueness
3-bromobutyl(triphenyl)phosphanium;hydrobromide is unique due to its specific carbon chain length and the positioning of the bromine atom. These structural features influence its reactivity and the types of reactions it can undergo, making it a versatile compound in various applications .
Properties
Molecular Formula |
C22H24Br2P+ |
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Molecular Weight |
479.2 g/mol |
IUPAC Name |
3-bromobutyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C22H23BrP.BrH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19H,17-18H2,1H3;1H/q+1; |
InChI Key |
IYGZLKJGEFSHJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.Br |
Origin of Product |
United States |
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